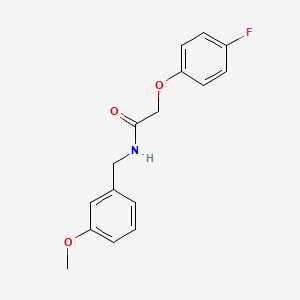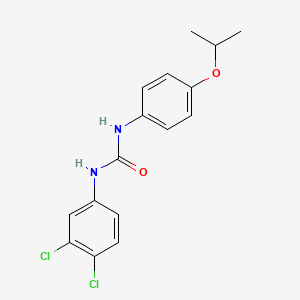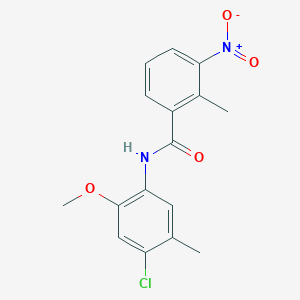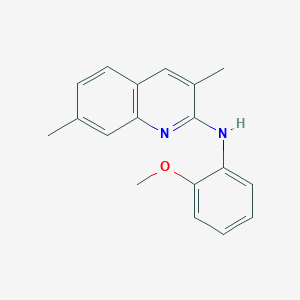
2-(4-fluorophenoxy)-N-(3-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-N-(3-methoxybenzyl)acetamide, commonly known as FMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. FMA has been found to have various biochemical and physiological effects, making it a promising compound for future studies.
作用機序
FMA's mechanism of action involves binding to the sigma-1 receptor, leading to the modulation of various cellular functions. The sigma-1 receptor is involved in regulating calcium homeostasis, protein folding, and mitochondrial function. FMA's binding to the sigma-1 receptor has been found to have neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
Biochemical and Physiological Effects:
FMA has been found to have various biochemical and physiological effects, including the modulation of calcium signaling, protein folding, and mitochondrial function. FMA has also been found to have neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using FMA in lab experiments include its selective binding to the sigma-1 receptor, making it a potential tool for studying the functions of the sigma-1 receptor and its potential therapeutic applications. The limitations of using FMA in lab experiments include its limited availability and potential toxicity at higher concentrations.
将来の方向性
For the study of FMA include further exploration of its potential therapeutic applications in neurodegenerative diseases, as well as its potential applications in other fields of research, such as cancer and immunology. Additionally, further studies are needed to determine the optimal dosage and concentration of FMA for use in lab experiments.
合成法
The synthesis of FMA involves the reaction of 4-fluoroanisole with 3-methoxybenzylamine in the presence of acetic anhydride and a catalyst. The resulting product is then acetylated to obtain FMA.
科学的研究の応用
FMA has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. FMA has been found to have an affinity for the sigma-1 receptor, a protein that plays a role in modulating various cellular functions. This makes FMA a potential tool for studying the functions of the sigma-1 receptor and its potential therapeutic applications.
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-20-15-4-2-3-12(9-15)10-18-16(19)11-21-14-7-5-13(17)6-8-14/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNFFKNCRRPIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5804037.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5804044.png)
![2-(4-nitrophenyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5804047.png)
![N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5804049.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5804074.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5804077.png)

![N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5804095.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5804100.png)
![4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5804119.png)
![3-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5804121.png)
